molecular formula C10H17NOS B1306485 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol CAS No. 869943-05-5

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Cat. No. B1306485
CAS RN: 869943-05-5
M. Wt: 199.32 g/mol
InChI Key: WWSKFEIFENZNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, also known as 2-Methylthio-N-butyl-amine (MTNBA), is an organosulfur compound that belongs to the class of amines. It is a colorless to pale yellow liquid with a pungent odor. MTNBA has been studied for its potential applications in the fields of synthetic chemistry, pharmacology, biochemistry, and physiology. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol”, but unfortunately, there is limited information available on specific applications for this compound. It is mentioned as a product for proteomics research , which suggests it may be used in the study of proteins and their functions.

For a comprehensive analysis of its unique applications, one would typically look into areas such as:

properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-8(2)4-5-13-10/h4-5,9,11-12H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSKFEIFENZNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.